4-Ethoxyamphetamine hydrochloride

Description

Contextualization within the Amphetamine Derivative Landscape

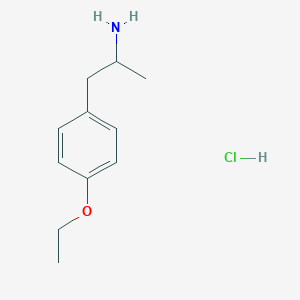

4-Ethoxyamphetamine is a member of the phenethylamine (B48288) and amphetamine chemical classes. wikipedia.org It is structurally characterized by an ethoxy group attached to the fourth position of the phenyl ring of an amphetamine backbone. ontosight.ai This structural modification distinguishes it from other amphetamine derivatives and influences its chemical and pharmacological profile. ontosight.ai The amphetamine family of compounds is broad, encompassing a wide range of substances with varying effects. The specific nature of the substituent on the phenyl ring plays a crucial role in determining the compound's interaction with biological systems.

Historical Trajectory of Research on 4-Ethoxyamphetamine Hydrochloride

Research into 4-ethoxyamphetamine and its properties has been documented in scientific literature. For instance, a 1991 study detailed the synthesis and spectral analysis of 4-ethoxyamphetamine and its isomers. researchgate.net A key moment in its history was in 1987, when a substance seized from an illicit laboratory in Canada was identified as 4-ethoxyamphetamine by the Drug Identification Division of Health and Welfare Canada. researchgate.net Following this identification, the compound was synthesized in larger quantities for further characterization and investigation. researchgate.net

4-Ethoxyamphetamine has been classified as a "designer" amphetamine. uwa.edu.aunih.gov The term "designer drugs" refers to substances created with molecular structures designed to circumvent existing drug regulations. researchgate.net More broadly, it falls under the umbrella of New Psychoactive Substances (NPS). NPS are substances of abuse that are not controlled by international drug conventions but may pose a public health threat. unodc.org The number of reported NPS has seen a significant increase over the years, presenting a continuous challenge to regulatory bodies. unodc.org The term "new" in this context does not always mean a new invention, but rather a substance that has recently become available in certain markets. unodc.org NPS are often categorized based on their effects and chemical structure into groups such as synthetic stimulants, synthetic cannabinoids, synthetic hallucinogens, and synthetic depressants. nih.gov

Positioning of this compound in Structure-Activity Relationship Paradigms

The study of structure-activity relationships (SAR) is fundamental in medicinal chemistry and pharmacology, aiming to understand how the chemical structure of a compound influences its biological activity. For amphetamine derivatives, the nature and position of substituents on the phenyl ring are critical determinants of their pharmacological effects.

Research has shown that the neuropsychopharmacological profile of 4-ethoxyamphetamine is different from that of (+)-amphetamine but similar to that of 4-methoxyamphetamine (PMA). uwa.edu.aunih.gov Studies comparing the effects of these compounds have revealed that while (+)-amphetamine has certain effects on the central nervous system, both 4-methoxyamphetamine and 4-ethoxyamphetamine produce different effects. uwa.edu.aunih.gov Specifically, 4-methoxyamphetamine and 4-ethoxyamphetamine have demonstrated more potent effects on the inhibition of uptake and stimulation of spontaneous release of serotonin (B10506) compared to dopamine (B1211576). uwa.edu.aunih.gov This contrasts with the SAR observed for their activity as MAO-A inhibitors, where 4-ethoxyamphetamine exhibits inhibitory activity in a similar range to 4-methylthioamphetamine (MTA). researchgate.net

The ethoxy group at the 4-position of the amphetamine structure in 4-ethoxyamphetamine is a key feature influencing its activity. ontosight.ai This modification is believed to affect the compound's lipophilicity and its ability to cross the blood-brain barrier, thereby altering its pharmacokinetic and pharmacodynamic properties. ontosight.ai

Data Tables

Table 1: Chemical and Physical Properties of 4-Ethoxyamphetamine

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-ethoxyphenyl)propan-2-amine |

| Molecular Formula | C11H17NO |

| Molar Mass | 179.263 g·mol−1 |

| CAS Number | 129476-58-0 |

Source: wikipedia.org

Table 2: Investigated Amphetamine Derivatives

| Compound Name | Abbreviation |

|---|---|

| 4-Ethoxyamphetamine | 4-ETA |

| para-Methoxyamphetamine | PMA |

| (+)-Amphetamine | |

| 2,5-Dimethoxy-4-ethoxyamphetamine | MEM |

| 4-Methylthioamphetamine | MTA |

| 2,4,5-trimethoxyamphetamine | TMA-2 |

Source: wikipedia.orgresearchgate.netnih.govwikipedia.orgnih.gov

Table 3: Related Amphetamine Compounds

| Compound Name | Molecular Formula |

|---|---|

| 4-Methoxyamphetamine | C10H15NO |

| 2,5-Dimethoxy-4-ethoxyamphetamine | C13H21NO3 |

| 4-Hydroxyethylamphetamine | C12H17NO2 |

| 2,4-diethoxy-5-methoxyamphetamine hydrochloride | C14H24ClNO3 |

| 2,5-diethoxy-4-methoxyamphetamine hydrochloride | C14H24ClNO3 |

Source: nih.govwikipedia.orgcymitquimica.comstudfile.netontosight.ai

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-ethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-13-11-6-4-10(5-7-11)8-9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQKWWONNAYURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928860 | |

| Record name | 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135014-87-8 | |

| Record name | Benzeneethanamine, 4-ethoxy-alpha-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135014878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Derivatization Approaches of 4 Ethoxyamphetamine Hydrochloride

Established Laboratory Synthesis Protocols

The synthesis of 4-ethoxyamphetamine hydrochloride, a substituted phenethylamine (B48288), is principally achieved through established organic chemistry reactions. The common strategies involve the formation of the core amphetamine structure from a suitable precursor, typically a phenyl-2-propanone derivative.

Precursor Chemistry and Reaction Mechanisms

The primary precursor for the synthesis of 4-ethoxyamphetamine is 4-ethoxyphenyl-2-propanone. The synthesis of this key intermediate can be accomplished through various methods, often starting from 4-hydroxyphenylacetone (B1242247). One common approach involves the Williamson ether synthesis, where 4-hydroxyphenylacetone is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base to form the ethoxy group.

Once 4-ethoxyphenyl-2-propanone is obtained, two principal reaction pathways are commonly employed for its conversion to 4-ethoxyamphetamine: the Leuckart reaction and reductive amination.

The Leuckart Reaction: This classic method in amphetamine synthesis involves the reaction of a ketone, in this case, 4-ethoxyphenyl-2-propanone, with formamide (B127407) or ammonium (B1175870) formate (B1220265). The reaction proceeds through the formation of an intermediate N-formyl compound, which is subsequently hydrolyzed with a strong acid, such as hydrochloric acid, to yield the primary amine, 4-ethoxyamphetamine. The final step of acidification also forms the hydrochloride salt. The mechanism involves the initial formation of an imine from the ketone and ammonia (B1221849) (generated from the decomposition of ammonium formate), which is then reduced by formic acid (also from ammonium formate decomposition).

Reductive Amination: This method is often considered a more modern and efficient alternative to the Leuckart reaction. It involves the reaction of 4-ethoxyphenyl-2-propanone with ammonia in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction proceeds via the in situ formation of an imine intermediate, which is immediately reduced to the corresponding amine. The choice of reducing agent can influence the reaction conditions and selectivity. For instance, sodium cyanoborohydride is effective under mildly acidic conditions where the imine is readily formed and reduced.

| Reaction Pathway | Key Reagents | Intermediate |

| Leuckart Reaction | 4-ethoxyphenyl-2-propanone, Ammonium formate or Formamide, Hydrochloric acid | N-formyl-4-ethoxyamphetamine |

| Reductive Amination | 4-ethoxyphenyl-2-propanone, Ammonia, Reducing agent (e.g., NaBH3CN, Pd/C) | Imine of 4-ethoxyphenyl-2-propanone |

Synthesis of Racemic and Chiral Forms

The synthetic methods described above, starting from the achiral precursor 4-ethoxyphenyl-2-propanone, result in the formation of a racemic mixture of 4-ethoxyamphetamine, containing equal amounts of the (R)- and (S)-enantiomers.

To obtain the individual enantiomers, chiral resolution of the racemic mixture is a common strategy. This can be achieved by reacting the racemic amine with a chiral resolving agent, typically a chiral acid such as L-(+)-tartaric acid or D-(-)-tartaric acid. This reaction forms a pair of diastereomeric salts, which exhibit different physical properties, most notably solubility. Through fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution. The purified diastereomeric salt is then treated with a base to liberate the free enantiomerically pure amine, which can then be converted to its hydrochloride salt. Dibenzoyl- and di-p-toluoyl-tartaric acid derivatives have also been effectively used as resolving agents for amphetamines.

Alternatively, enantioselective synthesis routes can be employed to directly produce a specific enantiomer. These methods often involve the use of a chiral auxiliary or a chiral catalyst. For example, a chiral amine can be used in a reductive amination reaction to induce stereoselectivity. Another approach involves the asymmetric reduction of a suitable prochiral intermediate.

| Method | Description | Key Reagent/Technique |

| Racemic Synthesis | Standard synthesis from achiral precursors. | Leuckart reaction, Reductive amination |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Chiral resolving agents (e.g., tartaric acid), Fractional crystallization |

| Enantioselective Synthesis | Direct synthesis of a specific enantiomer. | Chiral auxiliaries, Chiral catalysts, Asymmetric reduction |

Derivatization Strategies for Analogues and Related Compounds

The core structure of 4-ethoxyamphetamine can be modified to generate a wide range of analogues with potentially different properties. These modifications typically focus on two main areas: the aromatic ring and the amine group.

Introduction of Aromatic Ring Substituents

The aromatic ring of 4-ethoxyamphetamine is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The existing ethoxy and alkylamine substituents on the ring influence the position of further substitution. The ethoxy group is an activating, ortho-, para-directing group, while the amphetamine side chain is a deactivating, meta-directing group (in its protonated form). The interplay of these directing effects will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH2), which can be further modified.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can be challenging on highly activated or deactivated rings and may require careful selection of catalysts and reaction conditions.

The synthesis of analogues with additional substituents on the aromatic ring often starts from an appropriately substituted precursor. For example, to synthesize 2,5-dimethoxy-4-ethoxyamphetamine, a common starting material would be 2,5-dimethoxy-4-ethoxybenzaldehyde, which would then be converted to the corresponding propanone and subsequently to the amphetamine.

N-Substitution Effects and Synthetic Routes

The primary amine group of 4-ethoxyamphetamine is a key site for derivatization. N-alkylation, the addition of an alkyl group to the nitrogen atom, is a common modification. This can be achieved through several synthetic routes:

Reductive Amination: Reacting 4-ethoxyamphetamine with an aldehyde or ketone in the presence of a reducing agent is a direct and efficient method for N-alkylation. For example, reaction with formaldehyde (B43269) will yield N-methyl-4-ethoxyamphetamine, while reaction with acetaldehyde (B116499) will produce N-ethyl-4-ethoxyamphetamine.

Direct Alkylation: Treatment of 4-ethoxyamphetamine with an alkyl halide (e.g., methyl iodide, ethyl bromide) can also lead to N-alkylation. However, this method can be less selective and may result in the formation of secondary, tertiary, and even quaternary ammonium salts.

Acylation followed by Reduction: The primary amine can be acylated with an acid chloride or anhydride (B1165640) to form an amide. Subsequent reduction of the amide with a strong reducing agent like lithium aluminum hydride (LiAlH4) will yield the corresponding N-alkylated amine.

Behavioral Pharmacology Studies in Preclinical Animal Models

Effects on Intracranial Self-Stimulation (ICSS)

Intracranial self-stimulation (ICSS) is a behavioral paradigm used to investigate the rewarding and aversive effects of substances by measuring changes in the rate at which animals will work to receive electrical stimulation of brain reward centers.

Research has demonstrated that 4-ethoxyamphetamine hydrochloride alters the frequency thresholds for intracranial self-stimulation in rats. Specifically, administration of 4-ethoxyamphetamine leads to an increase in the frequency thresholds required to maintain self-stimulation. nih.gov This elevation in threshold suggests a decrease in the rewarding efficacy of the brain stimulation, indicating that the compound may have aversive or non-rewarding properties under this paradigm. nih.gov

When compared to other amphetamine derivatives, the effects of 4-ethoxyamphetamine on ICSS are notably different from the prototypical psychostimulant (+)-amphetamine but similar to its structural analog, 4-methoxyamphetamine. nih.gov In contrast to 4-ethoxyamphetamine, (+)-amphetamine significantly decreases the frequency threshold measures in ICSS, which is indicative of an enhanced rewarding effect. nih.gov

On the other hand, both 4-ethoxyamphetamine and 4-methoxyamphetamine increase the ICSS frequency thresholds. nih.gov This parallel effect suggests that the substitution at the 4-position of the amphetamine molecule with either an ethoxy or a methoxy (B1213986) group results in a compound that does not share the rewarding properties of (+)-amphetamine in the ICSS model. nih.gov

| Compound | Effect on ICSS Frequency Threshold | Implied Effect on Reward |

| This compound | Increase | Decrease/Aversive |

| (+)-Amphetamine | Decrease | Increase/Rewarding |

| 4-Methoxyamphetamine | Increase | Decrease/Aversive |

Locomotor Activity Assessments

The assessment of spontaneous locomotor activity in animal models is a common method to evaluate the stimulant or depressant effects of a compound on the central nervous system.

Specific quantitative data on the acute effects of this compound on spontaneous motor activity are not extensively detailed in the available scientific literature. However, based on the behavioral profiles of structurally similar compounds, it is suggested that 4-ethoxyamphetamine may not produce significant hyperactivity. For instance, the related compound para-methoxyamphetamine (PMA) has been observed to cause only modest hyperactivity in rodents, and this effect is typically seen at high doses. wikipedia.org

While direct comparative studies detailing the locomotor effects of 4-ethoxyamphetamine alongside other amphetamine derivatives are limited, the effects of the closely related compound 4-methoxyamphetamine (PMA) have been documented. In contrast to the robust increase in locomotor activity induced by amphetamine, PMA produces only modest hyperactivity. wikipedia.org This suggests that 4-alkoxy-substituted amphetamines may generally possess attenuated stimulant effects on locomotion compared to amphetamine itself.

| Compound | General Effect on Locomotor Activity |

| This compound | Data not extensively available; likely modest effects. |

| (+)-Amphetamine | Significant increase in locomotor activity. |

| 4-Methoxyamphetamine | Modest increase in hyperactivity, typically at high doses. wikipedia.org |

Reinforcement and Reward-Related Behaviors

Self-administration studies are a key preclinical model for assessing the reinforcing properties and abuse liability of a substance. In these paradigms, animals are trained to perform a specific action, such as pressing a lever, to receive a dose of the drug.

Research investigating the reinforcing effects of 4-ethoxyamphetamine has shown that it is not self-administered by rats previously trained to self-administer cocaine. nih.gov When 4-ethoxyamphetamine was substituted for cocaine, the responding of the animals decreased substantially, to levels similar to when saline (a non-rewarding substance) was administered. nih.gov This finding strongly suggests that 4-ethoxyamphetamine does not possess reinforcing properties under these experimental conditions and, therefore, may have a low potential for abuse. nih.gov

Conditioned Place Preference Paradigms

Conditioned Place Preference (CPP) is a widely utilized Pavlovian conditioning model to evaluate the motivational effects of substances. frontiersin.orgwikipedia.org This paradigm assesses the rewarding or aversive properties of a drug by measuring an animal's preference for an environment previously associated with the substance. frontiersin.orgnih.gov In a typical CPP study, animals are exposed to a distinct environment following the administration of the test compound. After several conditioning sessions, the animal is allowed to freely explore the apparatus, and the time spent in the drug-paired compartment is measured to determine preference or aversion. nih.gov

While specific data on 4-ethoxyamphetamine in conditioned place preference paradigms is not extensively detailed in the provided search results, related studies on other amphetamine derivatives offer context. For instance, amphetamine itself has been shown to induce a conditioned place preference in various animal models, including planarians. researchgate.net Furthermore, studies on synthetic cathinones like 4-methylethcathinone have demonstrated the ability to induce CPP, indicating rewarding properties. nih.gov Research on para-methoxyamphetamine (PMA) and para-ethoxyamphetamine (PEA), however, suggests they are not reinforcing in rats as they did not maintain self-administration behavior, a related measure of a substance's rewarding potential. nih.gov

Discriminative Stimulus Properties (Contextualized by Analogues)

Drug discrimination studies are instrumental in characterizing the subjective effects of a compound by training animals to differentiate between the effects of a known drug and a placebo. nih.gov The ability of a novel compound to substitute for the training drug provides insights into its pharmacological similarity. psu.edu

Substitution Patterns in Drug Discrimination Tests

In drug discrimination tests where animals were trained to discriminate amphetamine from saline, 4-ethoxyamphetamine (PEA) and its analogue para-methoxyamphetamine (PMA) showed only limited substitution for the amphetamine cue. nih.gov Specifically, both PEA and PMA resulted in a maximum of approximately 30% of responses on the lever appropriate for amphetamine, indicating that their subjective effects are not identical to those of amphetamine. nih.gov This suggests that while they are structurally related to amphetamine, their internal stimulus effects are distinct. nih.gov

In contrast, studies with para-methoxymethamphetamine (PMMA), a compound structurally similar to PMA, showed that it fully substituted for MDMA in drug discrimination tests in rodents. wikipedia.orgnih.gov However, PMMA did not generalize to the stimulus cues of (+)-amphetamine or the hallucinogen DOM. nih.gov The stimulus properties of PMMA did generalize to its alpha-ethyl homolog, PMEA. nih.govecddrepository.org This highlights the nuanced differences in the subjective effects of these closely related amphetamine derivatives. Aromatic substitution on the amphetamine molecule generally leads to a decrease in amphetamine-like discriminative stimulus properties. psu.edu

Table 1: Substitution Patterns of Amphetamine Analogues in Drug Discrimination Studies

| Compound | Training Drug | Substitution | Reference |

| 4-Ethoxyamphetamine (PEA) | Amphetamine | Partial (approx. 30%) | nih.gov |

| para-Methoxyamphetamine (PMA) | Amphetamine | Partial (approx. 30%) | nih.gov |

| para-Methoxymethylamphetamine (PMMA) | MDMA | Full | wikipedia.orgnih.gov |

| para-Methoxymethylamphetamine (PMMA) | (+)-Amphetamine | No Generalization | nih.gov |

| para-Methoxymethylamphetamine (PMMA) | DOM | No Generalization | nih.gov |

| PMEA | PMMA | Full Generalization | nih.govecddrepository.org |

| 2,5-Dimethoxy-4-ethoxy-amphetamine (DMEA) | Amphetamine | Minimal (< 20%) | nih.gov |

Psychedelic-like Behavioral Responses (Contextualized by Analogues)

The head-twitch response (HTR) in rodents is a widely accepted behavioral model used to screen for potential psychedelic-like effects of substances. wikipedia.orgresearchgate.net This rapid, side-to-side head movement is strongly associated with the activation of serotonin (B10506) 5-HT2A receptors, a key mechanism of action for classic psychedelic drugs. wikipedia.orgopen-foundation.org

Head-Twitch Response in Rodent Models

While direct studies on this compound and the head-twitch response are not specified in the provided results, the HTR is a critical tool for assessing the psychedelic potential of related phenethylamine (B48288) compounds. escholarship.org The response is characterized by a rapid rotational head movement and is considered a behavioral proxy for hallucinogenic effects in humans. researchgate.netnih.gov

The potency and efficacy of various substituted phenethylamines in inducing the HTR have been extensively studied to understand their structure-activity relationships. researchgate.netescholarship.org For example, the hallucinogen 2,5-dimethoxy-4-iodoamphetamine (DOI) is a potent inducer of the HTR, and this effect is mediated by 5-HT2A receptors. nih.gov The HTR assay can differentiate between hallucinogenic and non-hallucinogenic 5-HT2A agonists. escholarship.org

It is important to note that while the HTR is a valuable screening tool, it is not entirely specific to psychedelics. Other classes of drugs, such as certain NMDA receptor antagonists and muscarinic acetylcholine (B1216132) receptor antagonists, can also induce head twitches. wikipedia.org Nevertheless, there is a strong correlation between a compound's ability to induce the HTR in rodents and its hallucinogenic potency in humans. nih.gov The study of HTR in analogues of 4-ethoxyamphetamine provides a basis for predicting its potential to elicit psychedelic-like effects.

Structure Activity Relationship Sar of 4 Ethoxyamphetamine Hydrochloride and Analogues

Influence of the 4-Ethoxy Substituent

The nature and position of substituents on the phenyl ring of amphetamine play a crucial role in determining its pharmacological properties. The presence of a 4-ethoxy group in 4-ethoxyamphetamine imparts specific characteristics that can be understood through comparative analysis with other para-substituted amphetamines.

Comparative Analysis with 4-Methoxyamphetamine (PMA)

4-Ethoxyamphetamine and 4-methoxyamphetamine (PMA) are closely related analogues, differing only by the length of the alkoxy chain at the para position. Research indicates that both compounds exhibit a neuropsychopharmacological profile distinct from that of (+)-amphetamine but similar to each other. nih.gov While (+)-amphetamine generally enhances intracranial self-stimulation (ICSS), both 4-methoxyamphetamine and 4-ethoxyamphetamine have been shown to increase ICSS frequency thresholds, suggesting a different mechanism of action. nih.gov

A key distinction lies in their effects on dopamine (B1211576) and serotonin (B10506) systems. Both 4-methoxyamphetamine and 4-ethoxyamphetamine demonstrate more potent effects on the inhibition of uptake and stimulation of spontaneous release of serotonin (5-HT) compared to dopamine. nih.gov This serotonergic preference contrasts with the more balanced or dopaminergic profile of unsubstituted amphetamine. PMA, also known as 4-methoxyamphetamine (4-MA), is recognized as a designer drug with serotonergic effects. wikipedia.org It acts as a selective serotonin releasing agent (SSRA) with weaker effects on dopamine and norepinephrine (B1679862) transporters. wikipedia.org Given the similar pharmacological profiles, it is inferred that the 4-ethoxy group in 4-ethoxyamphetamine also directs the compound's activity towards the serotonin system.

Four analogues of PMA have been reported on the black market: PMMA (para-methoxymethamphetamine), PMEA (para-methoxy-N-ethylamphetamine), 4-ETA (4-ethoxyamphetamine), and 4-MTA (4-methylthioamphetamine). wikipedia.org This highlights the significance of the para-alkoxy substitution in this class of compounds.

Comparison with other Para-Substituted Amphetamines

The influence of the substituent at the para-position extends beyond alkoxy groups. Halogenation at this position, for instance, also significantly alters the pharmacological profile. Para-halogenation of amphetamines tends to increase their potential to inhibit serotonin uptake. frontiersin.orgresearchgate.net Specifically, the selectivity of these compounds for inhibiting the dopamine transporter versus the serotonin transporter decreases as the size of the para-substituent increases, leading to more potent serotonin uptake inhibition. frontiersin.orgresearchgate.net

For example, 4-fluoroamphetamine (4-FA) fully substitutes for the discriminative stimulus effects of methamphetamine, cocaine, and MDMA, indicating a mixed stimulant and entactogenic profile. nih.gov In contrast, para-substituted amphetamines with larger groups, such as 4-chloroamphetamine (PCA), exhibit increased serotonergic toxicity. frontiersin.org These findings suggest that the size and electronic properties of the para-substituent are critical determinants of the interaction with monoamine transporters, with larger, more electron-donating groups generally favoring serotonergic activity. The ethoxy group in 4-ethoxyamphetamine, being larger than a methoxy (B1213986) group, would be expected to follow this trend, contributing to its serotonergic profile.

| Compound | Para-Substituent | Primary Pharmacological Effect | Reference |

| 4-Ethoxyamphetamine | -OCH2CH3 | Serotonergic | nih.gov |

| 4-Methoxyamphetamine (PMA) | -OCH3 | Serotonergic | nih.govwikipedia.org |

| 4-Fluoroamphetamine (4-FA) | -F | Mixed Dopaminergic/Serotonergic | nih.gov |

| 4-Chloroamphetamine (PCA) | -Cl | Potent Serotonin Releaser | frontiersin.org |

Impact of Side Chain Modifications

Modifications to the ethylamine (B1201723) side chain of the amphetamine molecule, particularly at the nitrogen atom, have profound effects on the pharmacological profile.

N-Alkylation Effects on Pharmacological Profile (General Amphetamine SAR)

N-alkylation of amphetamines generally influences their potency and selectivity for the different monoamine transporters. For instance, in the case of 4-methylamphetamine (4-MA) analogues, increasing the length of the N-alkyl chain can convert the compound from a transportable substrate (releaser) at the dopamine (DAT) and norepinephrine (NET) transporters to a non-transported blocker at these sites. nih.gov

Specifically, S(+) N-methyl 4-MA is a potent and efficacious releaser at DAT, NET, and the serotonin transporter (SERT). nih.gov The S(+) N-ethyl analogue shows decreased efficacy as a releaser at DAT but maintains full release activity at NET and SERT. nih.gov Further lengthening the chain to an N-propyl group results in a compound that is a non-transported blocker at DAT and NET, while still acting as an efficacious releaser at SERT. nih.gov This demonstrates a general principle where increasing the steric bulk on the nitrogen atom can shift the activity profile from a releasing agent to a reuptake inhibitor, particularly at DAT and NET, while often preserving or enhancing selectivity for SERT. While specific data for N-alkylated 4-ethoxyamphetamine is not detailed, these general SAR principles for N-alkylated amphetamines would likely apply.

Stereochemical Influences on Activity

Amphetamine and its derivatives possess a chiral center at the alpha-carbon of the side chain, leading to the existence of two enantiomers, (S)-(+) and (R)-(-). wikipedia.org The stereochemistry of this center is a critical determinant of the pharmacological activity. Generally, for amphetamines, the (S)-(+) enantiomer is significantly more potent than the (R)-(-) enantiomer in its central stimulant effects. nih.gov

This stereoselectivity is also observed in the interaction with monoamine transporters. For N-alkylated 4-MA analogues, the (S)-enantiomers are consistently more potent than their (R)-counterparts. nih.gov For example, S(+) N-methyl 4-MA is a potent releaser at all three monoamine transporters, whereas the R(-) enantiomer is a less potent releaser. nih.gov This principle of stereoselectivity is a fundamental aspect of amphetamine pharmacology and is expected to apply to 4-ethoxyamphetamine as well, with the (S)-(+) enantiomer being the more active form. The importance of stereochemistry is so significant that in some cases, the two enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.govslideshare.net

Relationship between Molecular Structure and Monoamine Transporter Affinity/Efficacy

As previously discussed, para-substitution significantly influences transporter selectivity. The presence of an alkoxy group, such as in 4-ethoxyamphetamine and PMA, generally confers higher potency at the serotonin transporter. nih.gov Studies on PMA show it to be a potent inhibitor of 5-HT uptake. nih.gov In contrast, unsubstituted amphetamine and its N-methylated derivative, methamphetamine, are more potent at the dopamine and norepinephrine transporters. newhaven.edu

The mechanism of action, whether as a substrate (releaser) or an inhibitor (blocker) of the transporter, is also structurally determined. Most amphetamines act as substrates, causing a reverse transport or efflux of monoamines from the neuron. researchgate.netnih.gov However, as seen with N-alkylation, sufficient structural modification can shift this to a blocking action. nih.gov

The table below summarizes the in vitro data for several amphetamine analogues, illustrating the relationship between their structure and their interaction with monoamine transporters.

| Compound | Transporter | IC50 (nM) - Inhibition of Uptake | EC50 (nM) - Release | Reference |

| (+)-Amphetamine | DAT | 24.8 | 24.7 | |

| NET | 7.4 | 12.1 | ||

| SERT | 1766 | 121 | ||

| PMA | DAT | 4800 | 166 | wikipedia.org |

| NET | - | 867 | wikipedia.org | |

| SERT | 1100 | - | wikipedia.org | |

| 4-FA | DAT | 200 | 80 | nih.gov |

| NET | 60 | 30 | nih.gov | |

| SERT | 900 | 200 | nih.gov | |

| MDMA | DAT | 930 | 108 | |

| NET | 260 | 66 | ||

| SERT | 680 | 35 |

Metabolism and Biotransformation of 4 Ethoxyamphetamine Hydrochloride Preclinical Focus

In Vitro Metabolic Pathways

In vitro models, such as human liver microsomes and hepatocytes, are instrumental in elucidating the metabolic pathways of new chemical entities before clinical trials. fda.govwuxiapptec.com These systems contain the primary enzymes responsible for drug metabolism and allow for the identification of potential metabolites and the enzymes involved in their formation. evotec.comsrce.hr

The metabolism of most amphetamine-like psychostimulants is predominantly regulated by the hepatic cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net This superfamily of enzymes is responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to make the compounds more polar for excretion. nih.govopenaccessjournals.com

For amphetamine and its analogues, several CYP isozymes have been identified as key players. CYP2D6 is a major enzyme involved in the metabolism of many ATS, including the aromatic hydroxylation of amphetamine to 4-hydroxyamphetamine and the O-demethylation of p-methoxyamphetamine (PMA). nih.govnih.govpharmgkb.org Given the structural similarity, it is highly probable that CYP2D6 is also involved in the O-deethylation of 4-ethoxyamphetamine to its corresponding 4-hydroxyamphetamine metabolite.

Other CYP isozymes such as CYP1A2, CYP2B6, and CYP3A4 may also contribute to the metabolism of amphetamines, although often to a lesser extent than CYP2D6. nih.govplos.org For instance, in vitro experiments with human microsomes have shown minor inhibition of CYP1A2 and CYP3A4 by amphetamine or its metabolites. pharmgkb.org The specific contributions of these enzymes to the metabolism of 4-ethoxyamphetamine have not been definitively characterized but would be expected to follow the general patterns observed for other ATS.

Table 1: Key Cytochrome P450 Enzymes in Amphetamine-Type Stimulant (ATS) Metabolism

| Enzyme | Primary Metabolic Reaction(s) | Relevance to 4-Ethoxyamphetamine (Inferred) |

| CYP2D6 | Aromatic hydroxylation, N-dealkylation, O-dealkylation | Likely primary enzyme for O-deethylation to 4-hydroxyamphetamine. |

| CYP1A2 | Minor metabolic pathways | Potential minor role in the overall metabolism. |

| CYP3A4 | Minor metabolic pathways | Potential minor role in the overall metabolism. |

| CYP2B6 | N-dealkylation (for some analogues) | Possible involvement, but likely a minor pathway. |

This table is based on general data for amphetamine-type stimulants and inferences for 4-ethoxyamphetamine.

Many phenylisopropylamines, the chemical class to which 4-ethoxyamphetamine belongs, act as competitive inhibitors of CYP2D6. nih.gov This means they can interfere with the metabolism of other drugs that are also substrates for this enzyme. For example, studies have shown that various amphetamine analogues can inhibit the CYP2D6-mediated metabolism of other compounds. nih.govscirp.org

The inhibitory potential can vary based on the specific substitutions on the amphetamine structure. For instance, the addition of a methoxy (B1213986) group at the 2-position or a methylenedioxy group at the 3,4-positions of amphetamine increases its affinity for and inhibition of CYP2D6. nih.gov While the specific inhibitory constant (Ki) for 4-ethoxyamphetamine is not documented, it is expected to act as a competitive inhibitor of CYP2D6. This is significant because it suggests a potential for drug-drug interactions if co-administered with other CYP2D6 substrates. nih.govnih.gov

Table 2: In Vitro Inhibition of Human CYP2D6 by Amphetamine Analogues

| Compound | Inhibition Constant (Ki) in µM | Type of Inhibition |

| Amphetamine | 26.5 | Competitive |

| Methamphetamine | 25 | Competitive |

| p-Methoxyamphetamine (PMA) | 59.2 (as Km) | Substrate/Inhibitor |

| 3,4-Methylenedioxyamphetamine (MDA) | 1.8 | Competitive |

| 3,4-Methylenedioxymethamphetamine (MDMA) | 0.6 | Competitive/Mechanism-Based |

Data compiled from studies on various amphetamine analogues. nih.govnih.gov The data for PMA is presented as the Michaelis-Menten constant (Km), which reflects its affinity as a substrate.

Stereoselective Aspects of Metabolism (General for ATS)

Amphetamine and its derivatives are chiral molecules, existing as (S)- and (R)-enantiomers, which can exhibit different pharmacological and metabolic profiles. semanticscholar.orgmonash.edu The metabolism of amphetamines is often stereoselective, meaning that one enantiomer is metabolized more rapidly than the other. researchgate.netmdpi.com This is typically due to the specific three-dimensional structure of the enzyme's active site, which may have a higher affinity for one enantiomer. researchgate.net

For amphetamine itself, the (S)-enantiomer (dextroamphetamine) is generally metabolized more quickly than the (R)-enantiomer (levoamphetamine). mdpi.com Studies on methamphetamine have also demonstrated enantioselective metabolism, with a greater percentage of the administered dose being converted to its primary metabolites for the (S)-enantiomer compared to the (R)-enantiomer. nih.gov This differential metabolism can lead to different half-lives and varying concentrations of the enantiomers excreted in urine. researchgate.net

While direct studies on the stereoselective metabolism of 4-ethoxyamphetamine are not available, it is reasonable to presume that its biotransformation would also be subject to stereoselectivity, a common feature for this class of compounds. semanticscholar.orgmonash.edu The specific enantiomer that is preferentially metabolized would need to be determined through dedicated preclinical research.

Metabolite Identification in Biological Matrices (Preclinical Research)

The identification of metabolites in biological matrices such as plasma and urine is a cornerstone of preclinical absorption, distribution, metabolism, and excretion (ADME) studies. nih.govresearchgate.net Advanced analytical techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) are employed to detect and structurally elucidate metabolites. nih.govmdpi.com

For 4-ethoxyamphetamine, based on the known metabolic pathways of related amphetamines, several predictable metabolites would be searched for in preclinical in vitro and in vivo samples. The primary metabolic pathways for amphetamines include:

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the phenyl ring.

Aliphatic Hydroxylation: Addition of a hydroxyl group to the side chain.

N-Dealkylation: Removal of an alkyl group from the nitrogen atom (not applicable to primary amines like 4-ethoxyamphetamine).

O-Dealkylation: Removal of an alkyl group from an ether linkage, which would be a key pathway for 4-ethoxyamphetamine.

Oxidative Deamination: Removal of the amino group, leading to the formation of a ketone. researchgate.net

Following these general pathways, the anticipated major metabolite of 4-ethoxyamphetamine would be 4-hydroxyamphetamine , resulting from O-deethylation. This is analogous to the formation of 4-hydroxyamphetamine from p-methoxyamphetamine. nih.gov Other potential metabolites could include hydroxylated derivatives of the parent compound and products of oxidative deamination. Subsequent Phase II metabolism would likely involve conjugation of these Phase I metabolites with glucuronic acid or sulfate (B86663) to facilitate excretion. nih.gov

Table 3: Predicted Metabolites of 4-Ethoxyamphetamine in Preclinical Studies

| Metabolic Pathway | Predicted Metabolite | Resulting Compound Name |

| O-Deethylation | 4-hydroxyamphetamine | 1-(4-hydroxyphenyl)propan-2-amine |

| Aromatic Hydroxylation | Hydroxy-4-ethoxyamphetamine | e.g., 1-(4-ethoxy-3-hydroxyphenyl)propan-2-amine |

| Oxidative Deamination | 4-ethoxyphenylacetone | 1-(4-ethoxyphenyl)propan-2-one |

| Phase II Conjugation | Glucuronide or Sulfate Conjugates | e.g., 4-hydroxyamphetamine-O-glucuronide |

This table represents predicted metabolites based on established metabolic pathways for structurally similar amphetamines.

Advanced Analytical Methodologies for 4 Ethoxyamphetamine Hydrochloride Research

Chromatographic Techniques

Chromatographic methods are fundamental for separating 4-Ethoxyamphetamine hydrochloride from complex matrices and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 4-Ethoxyamphetamine. In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "chemical fingerprint" for identification.

For quantitative analysis, specific ions characteristic of the target analyte and an internal standard are monitored. nih.govnih.gov This selected ion monitoring (SIM) mode enhances sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the substance. ojp.govscholars.direct The use of deuterated analogs of the analyte as internal standards is a common practice to ensure accuracy and precision in quantification. nih.govjcami.eu Derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is often employed to improve the chromatographic properties and mass spectral characteristics of amphetamine-type compounds. nih.govjcami.eu

Below is a table summarizing typical parameters for the GC-MS analysis of amphetamine-related compounds.

Table 1: Typical GC-MS Parameters for Amphetamine Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | DB-5MS, HP-5MS or similar | ojp.gov |

| Carrier Gas | Helium | researchgate.net |

| Ionization Mode | Electron Ionization (EI) | nih.govresearchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) | ojp.govscholars.direct |

| Derivatizing Agent | HFBA, MBTFA, PFPA | nih.govnih.govjcami.eu |

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) offers a highly sensitive and selective method for the analysis of electrochemically active compounds, including phenethylamines like 4-Ethoxyamphetamine. antecscientific.com This technique is particularly advantageous for analyzing samples without the need for derivatization. nih.govresearchgate.net

In HPLC-ECD, the sample is separated on a chromatographic column, and the eluting analytes pass through an electrochemical cell. antecscientific.com Here, a potential is applied to a working electrode, causing the analyte to undergo oxidation or reduction. antecscientific.comnih.gov The resulting current is directly proportional to the concentration of the analyte. antecscientific.com The choice of electrode material, such as glassy carbon, and the applied potential are critical for achieving optimal sensitivity and selectivity. nih.govresearchgate.net This method is capable of detecting concentrations in the picomolar to micromolar range. antecscientific.com

Key aspects of HPLC-ECD for the analysis of related compounds are highlighted in the table below.

Table 2: Key Features of HPLC-ECD for Neurotransmitter and Related Compound Analysis

| Feature | Description | Reference |

|---|---|---|

| Principle | Measures current from oxidation/reduction of electroactive analytes. | antecscientific.com |

| Sensitivity | Extremely high, capable of detecting picomolar concentrations. | antecscientific.com |

| Selectivity | High, as only electrochemically active compounds are detected. | antecscientific.comnih.gov |

| Derivatization | Often not required, simplifying sample preparation. | nih.govresearchgate.net |

| Common Applications | Analysis of neurotransmitters and their metabolites. | nih.govresearchgate.netprotocols.io |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a separation technique like GC, provides detailed structural information based on the mass-to-charge ratio of the molecule and its fragments. scispace.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in determining the elemental composition of the compound and differentiating it from isobaric species. scispace.com The fragmentation pattern observed in the mass spectrum is crucial for identifying the specific structure of the amphetamine analogue. For instance, unique fragment ions can help distinguish between positional isomers. ojp.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the amine hydrochloride salt, the aromatic ring, and the ethoxy group. researchgate.netresearchgate.net The region between 2000-2700 cm⁻¹ is typically indicative of an amine halogen ion-pair. researchgate.net Vapor phase IR spectroscopy, especially when coupled with gas chromatography (GC-IRD), can provide confirmatory data on the nature and position of substituents on the aromatic ring. ojp.govspectra-analysis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Spectroscopic Data for a Related Compound (4-Methoxy-N-ethylamphetamine HCl)

| Spectroscopic Technique | Observed Features | Reference |

|---|---|---|

| Mass Spectrometry (MS) | Fragments at m/z 72 (base peak), 121, and 192. | researchgate.net |

| Infrared (IR) Spectroscopy | Absorbance pattern consistent with a secondary amine halogen (HCl) ion-pair and a para disubstituted aromatic ring. | researchgate.net |

| ¹H-NMR Spectroscopy | Doublets at 7.0 and 7.3 ppm (para substituted benzene), singlet at 3.8 ppm (methoxy group). | researchgate.net |

Derivatatization Approaches for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used in analytical chemistry to convert a compound into a product (a derivative) that is more suitable for a particular analytical technique. jfda-online.com For a compound like this compound, derivatization can significantly improve its volatility for gas chromatography (GC) and enhance its detectability for mass spectrometry (MS). jfda-online.com This section explores key derivatization strategies employed in the analysis of amphetamine-type substances.

Chiral Derivatization for Stereoselective Analysis

Since 4-ethoxyamphetamine possesses a chiral center, its enantiomers can exhibit different pharmacological and toxicological profiles. Stereoselective analysis, which distinguishes between these enantiomers, is therefore crucial in research. Chiral derivatization is a technique that involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated and quantified using standard non-chiral chromatographic techniques like gas chromatography or high-performance liquid chromatography (HPLC). wikipedia.orglawdata.com.tw

A commonly used class of CDAs for primary and secondary amines like 4-ethoxyamphetamine are chiral acid chlorides, such as R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl), also known as Mosher's acid chloride. nih.govresearchgate.net The reaction of the amine group of the (R)- and (S)-enantiomers of 4-ethoxyamphetamine with the enantiomerically pure CDA results in the formation of two diastereomeric amides. wikipedia.org These diastereomers will exhibit different retention times on a non-chiral column, allowing for their individual quantification.

Key requirements for an effective chiral derivatizing agent include:

Enantiomeric Purity: The CDA must be of high enantiomeric purity to ensure accurate quantification of the analyte's enantiomers. wikipedia.org

Reaction Completion: The derivatization reaction should proceed to completion with both enantiomers to avoid kinetic resolution, which would lead to inaccurate enantiomeric ratios. wikipedia.org

Stability: The resulting diastereomers and the CDA itself must be stable under the conditions of the analysis to prevent racemization or degradation. wikipedia.org

Trifluoroacetyl Derivatization

Trifluoroacetyl derivatization is a widely used technique for the analysis of amphetamines and related compounds by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov This method involves the acylation of the primary amine group of 4-ethoxyamphetamine with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride (TFAA). nih.govresearchgate.net

The primary benefits of this derivatization are:

Improved Volatility and Thermal Stability: The resulting N-trifluoroacetyl derivative is more volatile and thermally stable than the parent compound, leading to better chromatographic peak shape and reduced tailing on GC columns. jfda-online.comresearchgate.net

Enhanced Mass Spectrometric Fragmentation: The trifluoroacetyl group directs the fragmentation of the molecule in the mass spectrometer in a predictable way, often producing characteristic high mass-to-charge ratio (m/z) fragments that are useful for identification and quantification. researchgate.net This leads to increased sensitivity and selectivity of the analysis. shimadzu.com

The derivatization reaction is typically performed by heating the analyte with TFAA in a suitable solvent. nih.gov The resulting derivative is then directly analyzed by GC-MS. On-column derivatization techniques have also been developed, where the derivatizing agent is co-injected with the sample, simplifying and speeding up the sample preparation process. shimadzu.com

Table 1: Comparison of Derivatization Approaches for 4-Ethoxyamphetamine Analysis

| Feature | Chiral Derivatization (e.g., with R-MTPCl) | Trifluoroacetyl Derivatization (with TFAA) |

| Primary Purpose | Stereoselective (enantiomeric) analysis | Improved GC-MS performance (volatility, sensitivity) |

| Reagent Type | Chiral (enantiomerically pure) | Achiral |

| Products Formed | Diastereomers | N-acylated derivative |

| Analytical Technique | GC, HPLC (with non-chiral column) | GC-MS |

| Key Advantage | Enables separation and quantification of enantiomers | Enhances chromatographic peak shape and mass spectral signal |

| Common Reagent | R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl) | Trifluoroacetic anhydride (TFAA) |

Validation Principles in Analytical Method Development for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.neteurachem.org For research applications involving this compound, robust method validation ensures the reliability, consistency, and accuracy of the generated data. metrology-journal.orgwjarr.com The following subsections detail key validation parameters as outlined by international guidelines. europa.eueuropa.eu

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netscioninstruments.com Selectivity is a measure of the degree to which a method can quantify the analyte in the presence of other substances. scioninstruments.com

In the context of 4-ethoxyamphetamine research, a specific and selective method would be able to distinguish and quantify 4-ethoxyamphetamine from other structurally related amphetamines, potential precursors, and metabolites. For chromatographic methods, specificity is demonstrated by achieving baseline separation (resolution >1.5) between the peak for 4-ethoxyamphetamine and the peaks for any other components in the sample mixture. demarcheiso17025.com This can be assessed by analyzing blank samples, spiked samples containing potential interferents, and stressed samples where degradation of the analyte has been induced. europa.eu

Linearity and Calibration Range

Linearity refers to the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. metrology-journal.org The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.euloesungsfabrik.de

To establish linearity, a series of at least five calibration standards of known concentrations spanning the expected range of the samples are prepared and analyzed. europa.eueuropa.eu The response of the instrument is then plotted against the concentration of the analyte, and a linear regression analysis is performed. The resulting calibration curve is evaluated based on the correlation coefficient (r) or the coefficient of determination (R²), which should ideally be close to 1.0. europa.eu The y-intercept of the regression line should also be close to zero. europa.eu For assays, the typical range is 80% to 120% of the expected test concentration. loesungsfabrik.de

Precision (Repeatability, Intermediate Precision, Reproducibility)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. metrology-journal.orgeuropa.eu It is a measure of the random error of a method and is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. europa.eu Precision is considered at three levels:

Repeatability (Intra-assay Precision): This assesses the precision of the method over a short interval of time under the same operating conditions (e.g., same analyst, same instrument, same day). europa.euut.ee It is determined by performing a series of replicate measurements of the same sample. chromatographyonline.com

Intermediate Precision (Inter-assay Precision): This evaluates the within-laboratory variations, such as on different days, with different analysts, or using different equipment. europa.euut.ee It demonstrates the ruggedness of the method within a single laboratory. loesungsfabrik.de

Reproducibility (Inter-laboratory Precision): This assesses the precision between different laboratories. europa.euut.ee It is typically evaluated through collaborative studies and is important for the standardization of analytical methods. loesungsfabrik.de

Table 2: Key Validation Parameters and Typical Acceptance Criteria for Research Applications

| Validation Parameter | Description | Typical Acceptance Criteria for Research |

| Specificity/Selectivity | Ability to measure the analyte in the presence of interferences. | Peak purity analysis, resolution > 1.5 between analyte and closest eluting peak. |

| Linearity | Proportionality of instrument response to analyte concentration. | Correlation coefficient (r) or coefficient of determination (R²) ≥ 0.99. |

| Range | Interval of concentration with acceptable linearity, accuracy, and precision. | Typically 80-120% of the target concentration for assays. |

| Precision (RSD%) | Agreement between a series of measurements. | - Repeatability: Typically ≤ 2% - Intermediate Precision: Typically ≤ 3% |

Accuracy and Recovery

In the quantitative analysis of this compound, accuracy and recovery are critical parameters for method validation. They ensure that the analytical results are reliable and truly reflect the actual amount of the analyte in a sample. wisdomlib.org

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is a measure of the systematic error of a method. wisdomlib.org Accuracy studies are typically performed by analyzing samples with a known concentration of the analyte (a certified reference material or a spiked sample) and comparing the measured concentration to the true concentration. wisdomlib.orglcms.cz The results are often expressed as a percentage of the true value. For forensic toxicology, an acceptance criterion for accuracy is often within ±20% of the target concentration. lcms.cz

Recovery is a measure of the efficiency of an analytical method, specifically the sample preparation and extraction steps. It is determined by comparing the analytical response of an analyte in a pre-extracted sample (spiked before extraction) to the response of the analyte in a post-extracted sample (spiked after extraction). This helps to quantify the amount of analyte lost during the sample preparation process. nih.gov Regulatory guidelines, such as those from the FDA, suggest that recovery should be consistent, precise, and reproducible. nih.gov For many bioanalytical methods, recovery values exceeding 80% are considered high. nih.gov

While specific accuracy and recovery data for this compound are not widely published, the performance of validated analytical methods for structurally similar amphetamine-type stimulants (ATS) provides a strong indication of the expected performance. researchgate.net These methods, often employing techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), undergo rigorous validation to ensure they meet stringent criteria for accuracy and precision. lcms.cznih.govresearchgate.net

Detailed research findings from studies on related compounds demonstrate the high levels of accuracy and recovery achievable. For instance, a GC-MS method for the determination of various amphetamine-type stimulants in human hair showed excellent accuracy and recovery for compounds like para-methoxyamphetamine (PMA), which is closely related to 4-ethoxyamphetamine. researchgate.net

The tables below present data from validation studies of analytical methods for related amphetamine derivatives.

Table 1: Accuracy of Para-methoxyamphetamine (PMA) Determination by GC-MS in Hair researchgate.net

| Spiked Concentration (ng/mg) | Measured Concentration (Mean, n=5) (ng/mg) | Accuracy (%) |

| 0.5 | 0.56 | 112.40 |

| 20 | 19.50 | 97.50 |

| 40 | 37.45 | 93.63 |

This table illustrates the accuracy of a validated GC-MS method for a related compound, PMA. The accuracy, representing the closeness of the measured value to the known spiked amount, falls well within the acceptable ranges for forensic analysis.

Table 2: Recovery of Amphetamine-Type Stimulants from Whole Blood using SALLE-LC-MS/MS nih.gov

| Compound | Recovery (%) |

| Amphetamine | > 80 |

| Methamphetamine | > 80 |

| MDMA | > 80 |

| MDA | > 80 |

This table shows the high percentage of recovery for several stimulants using a salt-assisted liquid-liquid extraction (SALLE) method. This indicates the efficiency of the extraction procedure in isolating the target analytes from a complex matrix like blood.

The validation data from these analogous compounds underscore that modern analytical methodologies are capable of producing highly accurate and reproducible results for the quantification of substances within the amphetamine class, including, by extension, this compound. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Application of New Approach Methodologies (NAMs) in Preclinical Research

New Approach Methodologies (NAMs) are a broad category of modern research techniques that aim to provide more predictive and human-relevant data while reducing reliance on traditional animal testing. immuone.comcriver.com These methods include a variety of in vitro, in silico, and other advanced approaches that offer more cost-effective, efficient, and ethically sound alternatives for chemical risk assessment and drug discovery. immuone.com For a compound like 4-Ethoxyamphetamine, which has a known but incompletely characterized pharmacological profile, NAMs offer a significant opportunity to refine our understanding.

While early research on 4-Ethoxyamphetamine utilized in vitro preparations from rat brains to study its effects on dopamine (B1211576) and serotonin (B10506) systems researchgate.netnih.gov, the future lies in advanced human-based platforms. Organ-on-a-Chip (OoC) technologies, which are microfluidic devices containing living human cells that mimic the complex structures and functions of human organs, represent a frontier in this area. harvard.eduhumanspecificresearch.org These systems can replicate organ-level physiological and pathological responses, offering a more accurate prediction of human reactions to new drugs compared to conventional cell cultures or animal models. harvard.edunih.gov

| OoC Model | Potential Research Application | Key Insights |

|---|---|---|

| Brain-on-a-Chip | Modeling neurotransmitter release and reuptake, assessing neuronal network activity, and evaluating blood-brain barrier permeability. | Mechanistic action on human neurons; neurotoxicity potential. |

| Liver-on-a-Chip | Investigating metabolic pathways, identifying metabolites, and assessing hepatotoxicity. | Human-specific metabolism and potential for drug-induced liver injury. immuone.com |

| Gut-on-a-Chip | Studying absorption and first-pass metabolism. nih.gov | Bioavailability and the role of intestinal enzymes in its disposition. |

| Multi-Organ-Chip (e.g., Liver-Brain) | Analyzing the systemic effects and interactions between parent compound and its metabolites on different organs. thno.org | Integrated pharmacokinetic and pharmacodynamic relationships. |

In silico methodologies are indispensable tools in modern drug discovery, allowing for the rapid and cost-effective screening and characterization of compounds. frontiersin.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can predict how a molecule like 4-Ethoxyamphetamine interacts with its biological targets. ekb.egnih.gov

Future research could apply these computational approaches to:

Molecular Docking: Simulate the binding of 4-Ethoxyamphetamine to monoamine transporters (such as SERT and DAT) and various receptor subtypes. This would help to explain its known potent effects on serotonin systems and provide a structural basis for its pharmacological profile, which differs from that of traditional amphetamine. nih.gov

QSAR Models: Develop models that correlate the structural features of a series of amphetamine derivatives with their biological activities. This could predict the potency and potential off-target effects of 4-Ethoxyamphetamine and guide the synthesis of new analogues with more specific pharmacological profiles. frontiersin.org

Pharmacophore Modeling: Identify the key chemical features of 4-Ethoxyamphetamine necessary for its interaction with biological targets. This information is crucial for understanding its mechanism of action and for designing novel compounds with therapeutic potential. frontiersin.orgmdpi.com

These computational methods can significantly reduce the number of compounds that need to be synthesized and tested in laboratory settings, aligning with the principles of reducing animal use in research. frontiersin.org

Integration of Multi-Omics Data in Pharmacological Characterization

The pharmacological effects of a compound are the result of complex interactions across multiple biological systems. Multi-omics approaches—which integrate data from genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of these interactions. frontiersin.orgdelta4.ai By applying these techniques to the study of 4-Ethoxyamphetamine, researchers can move beyond single-pathway analysis to a systems-level understanding of its effects.

For instance, transcriptomic analysis of neuronal cells exposed to 4-Ethoxyamphetamine could reveal changes in gene expression related to neurotransmitter systems, synaptic plasticity, and cellular stress responses. Proteomics could then identify alterations in protein levels and post-translational modifications, directly linking gene expression changes to functional outcomes. researchgate.net Metabolomic studies could uncover shifts in cellular metabolism and identify novel biomarkers of exposure or effect. researchgate.net Integrating these datasets using bioinformatics and artificial intelligence can uncover novel mechanisms of action, identify susceptibility factors, and provide a comprehensive pharmacological signature for the compound. frontiersin.orgresearchgate.net

Refinement of Animal Models and Ethical Considerations (4R Principles)

When in vivo studies are deemed necessary, their design and execution must be guided by strong ethical principles. The "3Rs" (Replacement, Reduction, and Refinement) have long been the cornerstone of ethical animal research. frontiersin.org This framework has been expanded by some to include a fourth "R" for "Responsibility," emphasizing the ethical obligation of researchers for the welfare of research animals throughout their lifecycle. mpg.denih.gov

Replacement: Actively seeking and using alternatives to animal testing whenever possible. The in vitro and in silico methods described above are prime examples of replacement strategies. researchgate.net

Reduction: Using the minimum number of animals necessary to obtain statistically significant data, through efficient experimental design and analysis. frontiersin.org

Refinement: Modifying procedures to minimize animal pain, suffering, and distress, and to enhance animal welfare. frontiersin.orguniroma1.it This includes optimizing housing conditions and using non-invasive monitoring techniques.

Responsibility: Acknowledging the broader societal and ethical context of animal research and ensuring that studies are scientifically and ethically justified. nih.gov

For research on novel amphetamine derivatives, this means that any future animal studies should only be conducted after exhausting alternative methods and must be designed to yield the most information from the fewest animals with the least possible distress.

Addressing Research Gaps in the Mechanisms of Action for Novel Amphetamine Derivatives

Despite decades of research, significant gaps remain in our understanding of how novel amphetamine derivatives exert their effects. While it is known that 4-Ethoxyamphetamine has a distinct profile from (+)-amphetamine, being more potent at affecting serotonin systems than dopamine systems researchgate.netnih.gov, its precise molecular interactions are not fully characterized.

Key research gaps that future studies should address include:

Transporter Interaction Dynamics: The exact nature of 4-Ethoxyamphetamine's interaction with monoamine transporters is unclear. It is not known whether it acts primarily as a competitive inhibitor, a substrate for reverse transport, or through other mechanisms like transporter trafficking or phosphorylation, which have been identified for other amphetamines. researchgate.net

Receptor Binding Profile: A comprehensive screening of 4-Ethoxyamphetamine against a wide panel of neurotransmitter receptors and other potential off-targets has not been reported. This is crucial for understanding its full spectrum of effects.

Metabolic Pathways: The specific enzymes responsible for the metabolism of 4-Ethoxyamphetamine in humans and the pharmacological activity of its metabolites are unknown.

Long-Term Neuroadaptations: The consequences of long-term exposure to 4-Ethoxyamphetamine on neuronal structure and function have not been investigated.

| Research Area | Unanswered Question | Proposed Methodologies |

|---|---|---|

| Molecular Pharmacology | What is the precise binding mode and mechanism of action at serotonin and dopamine transporters? researchgate.net | Molecular Docking, In Vitro Transporter Uptake/Release Assays, Electrophysiology. |

| Pharmacokinetics | What are the primary human metabolic pathways and are the metabolites active? | Liver-on-a-Chip, Human Liver Microsome Assays, Multi-Omics. |

| Systems Neuroscience | How does it alter functional connectivity in neuronal networks? | Brain-on-a-Chip with integrated microelectrode arrays. |

| Toxicology | What is its potential for neurotoxicity, cardiotoxicity, or hepatotoxicity in human-relevant systems? | Multi-Organ-Chip platforms, High-Content Imaging. |

Addressing these gaps using the emerging research avenues outlined above will provide a comprehensive and mechanistically detailed understanding of 4-Ethoxyamphetamine and other novel amphetamine derivatives.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 4-Ethoxyamphetamine hydrochloride in research settings?

- Methodological Answer : Characterization typically involves a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Analytical reference standards (e.g., Cayman Chemical’s Item No. 14196) should be used to validate results . For stability studies, accelerated degradation tests under varying pH, temperature, and light exposure can identify degradation products .

Q. How can researchers ensure the purity and stability of this compound during storage?

- Methodological Answer : Store the compound in airtight, light-resistant containers at -20°C under inert gas (e.g., nitrogen) to prevent oxidation. Regular purity checks via HPLC and Karl Fischer titration are advised to monitor hygroscopicity and degradation. Stability-indicating assays should validate storage conditions over time .

Advanced Research Questions

Q. What experimental approaches are used to investigate the metabolic pathways of this compound in vivo?

- Methodological Answer : Radiolabeled (e.g., carbon-14) this compound can track metabolic fate in animal models. Liver microsome assays and cytochrome P450 inhibition studies identify primary metabolic enzymes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies metabolites like 4-hydroxy-3-methoxyamphetamine (a known MDMA metabolite) in plasma and urine . Conflicting metabolite half-life data should be resolved using cross-species comparative studies and enzyme kinetic modeling .

Q. How do structural modifications (e.g., ethoxy group substitution) influence the receptor binding affinity of amphetamine derivatives?

- Methodological Answer : Computational docking studies (e.g., molecular dynamics simulations) compare the ethoxy group’s steric and electronic effects against methoxy or hydroxyl analogs. In vitro competitive binding assays using serotonin (5-HT2A) and dopamine (D2) receptors quantify affinity shifts. For example, ethoxy substitution may reduce polar interactions with receptor active sites compared to hydroxyl groups, altering pharmacokinetic profiles .

Q. What safety protocols are critical when handling this compound in neuropharmacology studies?

- Methodological Answer : Follow OSHA HCS guidelines: use fume hoods for weighing, wear nitrile gloves and safety goggles, and avoid skin contact. Emergency procedures include immediate eye rinsing with saline (15+ minutes) and medical observation for 48+ hours post-exposure due to delayed neurotoxic effects . Toxicity screening should include acute locomotor response assays in rodents and neuronal cell viability tests (e.g., MTT assays) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported metabolic half-lives of this compound across studies?

- Methodological Answer : Variability may arise from interspecies differences (e.g., murine vs. primate models) or assay conditions (e.g., microsome activity). Validate findings using harmonized protocols from the FDA Bioanalytical Method Validation Guidance. Cross-reference in silico predictions (e.g., GastroPlus™ software) with in vivo data to resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.